Iodine trichloride

Catalog No.
S1894472
CAS No.
865-44-1
M.F
Cl3I
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine trichloride

CAS Number

865-44-1

Product Name

Iodine trichloride

IUPAC Name

trichloro-λ3-iodane

Molecular Formula

Cl3I

Molecular Weight

233.26 g/mol

InChI

InChI=1S/Cl3I/c1-4(2)3

InChI Key

PAWIVBWALDNUJP-UHFFFAOYSA-N

SMILES

ClI(Cl)Cl

Canonical SMILES

ClI(Cl)Cl
  • Chlorination of Alkenes

    ICl3 can add chlorine atoms across double bonds in alkenes (unsaturated hydrocarbons). This reaction is particularly useful for the preparation of vicinal dichlorides (compounds with two chlorine atoms on adjacent carbons). Source: Journal of Organic Chemistry:

  • Iodination of Aromatic Compounds

    ICl3 can be used to introduce iodine atoms onto aromatic rings. This reaction is often employed in the late stages of organic synthesis to install the desired iodine functionality. Source: Chemistry - A European Journal

  • Cleavage of Carbon-Heteroatom Bonds

    ICl3 can cleave carbon-oxygen and carbon-nitrogen bonds in certain functional groups. This property can be valuable for selective transformations during organic synthesis. Source: The Journal of Organic Chemistry:

Other Research Applications of Iodine Trichloride

While less common than its use in organic synthesis, iodine trichloride has applications in other areas of scientific research:

  • As a Lewis Acid

    ICl3 can act as a Lewis acid, accepting an electron pair from a Lewis base to form a complex. This property can be useful in certain catalytic reactions. Source: Inorganic Chemistry

  • Preparation of Other Iodine Compounds

    ICl3 can be a precursor for the synthesis of other iodine compounds, such as iodine pentoxide (I2O5). Source: Russian Journal of Inorganic Chemistry

Iodine trichloride is an interhalogen compound formed from iodine and chlorine, represented by the chemical formula ICl3\text{ICl}_3. In its solid state, it appears as a bright yellow substance that can turn red upon exposure to light due to the formation of elemental iodine. The structure of iodine trichloride exists primarily as a planar dimer, I2Cl6\text{I}_2\text{Cl}_6, characterized by two bridging chlorine atoms . This compound is known for its pungent odor and high density, which is approximately 3.203 g/cm³ at -40 °C .

Iodine trichloride is a highly corrosive and toxic compound.

  • Hazards:

    • Corrosive to skin and eyes, causing severe burns.
    • Toxic by inhalation, ingestion, and skin contact.
    • Reacts violently with organic materials, posing a fire hazard [].
    • May decompose explosively upon rapid heating [].
  • Safety Precautions:

    • Wear appropriate personal protective equipment like gloves, goggles, and respirators when handling.
    • Work in a well-ventilated fume hood.
    • Handle with extreme caution due to its reactivity and corrosive nature.
    • Store in a cool, dry place away from flammable materials.

  • Reaction with Water: It reacts slowly with cold water and vigorously with hot water, producing hydrochloric acid and iodic acid:
    2ICl3+3H2O5HCl+HIO3+ICl(cold water)2\text{ICl}_3+3\text{H}_2\text{O}\rightarrow 5\text{HCl}+\text{HIO}_3+\text{ICl}\quad (\text{cold water})
    5ICl3+9H2O15HCl+3HIO3+I2(hot water)5\text{ICl}_3+9\text{H}_2\text{O}\rightarrow 15\text{HCl}+3\text{HIO}_3+\text{I}_2\quad (\text{hot water})
  • Decomposition: Upon heating, iodine trichloride decomposes into iodine monochloride and chlorine gas:
    ICl3ICl+Cl2\text{ICl}_3\rightarrow \text{ICl}+\text{Cl}_2
  • Reactivity with Organic Compounds: It has been shown to react with alkenes such as cyclohexene and steroids, producing various iodinated products .

Iodine trichloride can be synthesized through several methods:

  • Direct Combination: By reacting iodine with excess liquid chlorine at low temperatures (approximately -70 °C).
  • Heating Mixtures: By heating a mixture of liquid iodine and chlorine gas at around 105 °C .
  • Conversion from Iodine Triacetate: Iodine trichloride can also be produced from iodine triacetate in the presence of silver acetate .

Studies indicate that iodine trichloride interacts significantly with various organic compounds, leading to stereospecific reactions. For example, its interaction with alkenes results in the formation of vicinal iodo-acetates and iodo-hydrins . Additionally, it reacts vigorously with alkalis and can cause fire upon contact with organic materials.

Iodine trichloride shares similarities with other halogen compounds but has unique characteristics that distinguish it:

CompoundFormulaPropertiesUnique Features
Iodine monochlorideIClBrown liquid; less reactive than ICl₃Forms first during the reaction of iodine and chlorine
Iodine pentachlorideICl₅Colorless solid; highly reactiveContains five chlorine atoms
Chlorine trifluorideClF₃Colorless gas; strong oxidizerReacts violently with water

Iodine trichloride's ability to exist as a dimer and its distinct color change upon light exposure make it particularly unique among interhalogen compounds.

Iodine trichloride exhibits a distinctive Lewis structure that reflects the electronic configuration of its constituent atoms [1]. The central iodine atom, belonging to Group 17 of the periodic table, possesses seven valence electrons in its outermost shell [2] [3]. Each of the three chlorine atoms similarly contributes seven valence electrons, resulting in a total of twenty-eight valence electrons available for bonding and lone pair formation [3] [4].

The Lewis structure construction follows systematic principles where iodine serves as the central atom due to its lower electronegativity compared to chlorine [1] [2]. Three single covalent bonds form between the central iodine atom and the surrounding chlorine atoms, utilizing six of the available valence electrons [4]. The remaining twenty-two electrons are distributed to satisfy the octet rule for the chlorine atoms and accommodate the expanded valence shell of iodine [1].

Each chlorine atom achieves its complete octet through six non-bonding electrons arranged as three lone pairs, in addition to the two electrons shared in the iodine-chlorine bond [1] [4]. The central iodine atom, capable of expanding its valence shell beyond eight electrons due to available d-orbitals, accommodates ten electrons in total [1] [2]. This configuration includes six bonding electrons from the three iodine-chlorine bonds and four non-bonding electrons arranged as two lone pairs [4].

Table 1: Electronic Distribution and Formal Charges in Iodine Trichloride

AtomValence ElectronsElectrons in BondsLone Pair ElectronsFormal Charge
Iodine (central)76 (3 bonds × 2e⁻)4 (2 lone pairs)0
Chlorine (terminal) - each72 (1 bond × 2e⁻)6 (3 lone pairs)0
Net molecular chargeN/AN/AN/A0

The formal charge calculation confirms the stability of this Lewis structure, with all atoms maintaining zero formal charges [1] [4]. This electronic arrangement represents one of the exceptions to the traditional octet rule, demonstrating the capacity of third-period and heavier elements to accommodate more than eight electrons in their valence shells [1].

VSEPR Theory Predictions and Molecular Geometry

The Valence Shell Electron Pair Repulsion theory provides fundamental insights into the three-dimensional structure of iodine trichloride [5] [6]. The central iodine atom is surrounded by five electron domains consisting of three bonding pairs and two lone pairs [7] [6]. This electronic configuration corresponds to a steric number of five, indicating sp³d hybridization [6] [8].

According to VSEPR principles, the five electron domains arrange themselves to minimize electron-electron repulsion, adopting a trigonal bipyramidal electron geometry [5] [6] [9]. However, the molecular geometry differs from the electron geometry due to the presence of lone pairs, which occupy space but are not considered in molecular shape determination [6] [10].

The two lone pairs preferentially occupy equatorial positions in the trigonal bipyramidal arrangement due to their greater repulsive effect compared to bonding pairs [6] [11]. This positioning minimizes lone pair-bonding pair repulsions and lone pair-lone pair repulsions [11] [10]. Consequently, the three chlorine atoms occupy the remaining positions, resulting in a T-shaped molecular geometry [5] [6] [9].

Table 2: Molecular Structure Parameters for Iodine Trichloride

PropertyValue
Molecular FormulaICl₃
Molecular Weight (g/mol)233.26
Total Valence Electrons28
Bond Pairs3
Lone Pairs2
Electron Domain GeometryTrigonal bipyramidal
Molecular GeometryT-shaped
Hybridizationsp³d
Point GroupC₂ᵥ

The bond angles in iodine trichloride deviate from ideal geometric predictions due to the influence of lone pair repulsion [5] [11]. The chlorine-iodine-chlorine bond angles approach approximately ninety degrees, representing a compression from the ideal trigonal bipyramidal angles [5] [11]. The axial chlorine-iodine-equatorial chlorine angle measures less than one hundred eighty degrees due to the repulsive effect of the equatorial lone pairs [11].

The T-shaped molecular geometry belongs to the C₂ᵥ point group, reflecting the molecule's symmetry elements [12]. This geometric arrangement significantly influences the compound's physical and chemical properties, including its reactivity patterns and intermolecular interactions [10].

Solid-State Dimerization (I₂Cl₆) and Crystallographic Analysis

In the solid state, iodine trichloride undergoes spontaneous dimerization to form diiodine hexachloride (I₂Cl₆), demonstrating the compound's tendency toward molecular association [13] [14] [15]. This dimerization process results from the favorable thermodynamic stability achieved through intermolecular bonding interactions [14] [16].

The dimeric structure adopts a planar configuration with the molecular formula better represented as Cl₂I(μ-Cl)₂ICl₂, where μ-Cl denotes bridging chlorine atoms [13] [14] [17]. Two iodine atoms serve as central coordination centers, each maintaining bonds to both terminal and bridging chlorine atoms [18] [19]. The dimer contains two bridging chlorine atoms that simultaneously coordinate to both iodine centers, creating a four-membered ring core structure [14] [15].

Crystallographic analysis reveals that I₂Cl₆ crystallizes in the triclinic crystal system with space group P-1 [18] [20]. The unit cell contains one I₂Cl₆ formula unit, reflecting the molecular nature of the solid-state structure [18]. The planar arrangement of all atoms in the dimer contributes to efficient crystal packing and stabilization through van der Waals interactions [19].

Table 3: Crystallographic Parameters for I₂Cl₆ Dimer

PropertyValue
Crystal SystemTriclinic
Space GroupP-1
Formula per Unit Cell1
Structure TypePlanar dimer
Dimer ConfigurationCl₂I(μ-Cl)₂ICl₂
Bridging Cl Atoms2
Overall PlanarityPlanar

The bond lengths within the dimeric structure exhibit significant variation depending on the bonding environment [21] [22]. Terminal iodine-chlorine bonds measure approximately 2.38 Ångströms, while bridging iodine-chlorine bonds extend to approximately 2.68 Ångströms [21] [22]. This bond length difference reflects the weaker nature of bridging interactions compared to terminal covalent bonds [22].

Table 4: Iodine-Chlorine Bond Length Comparisons

CompoundBond Length (Å)Bond Type
ICl (monomer)2.321Single covalent
ICl₃ (theoretical)2.39-2.74Terminal I-Cl
I₂Cl₆ (dimer - terminal bonds)~2.38Terminal I-Cl
I₂Cl₆ (dimer - bridging bonds)~2.68Bridging I-Cl

The dimerization process involves the formation of coordinate covalent bonds between lone pairs on chlorine atoms and vacant orbitals on iodine atoms [23]. This bonding mechanism results in a total of six covalent bonds and two coordinate bonds within the dimeric structure [23]. The planar geometry minimizes steric hindrance while maximizing orbital overlap efficiency [19].

Halogen Bonding Interactions and Electronic Properties

Iodine trichloride exhibits significant halogen bonding capabilities due to the anisotropic electron density distribution around the iodine atom [24] [25] [26]. The presence of a positive electrostatic potential region, known as a σ-hole, on the extension of the iodine-chlorine bonds enables attractive interactions with electron-rich species [24] [26].

The hypervalent nature of iodine in iodine trichloride contributes to its effectiveness as a halogen bond donor [26]. The three covalent bonds formed by iodine create regions of depleted electron density along the bond axes, generating pronounced σ-holes [24] [26]. These positive electrostatic potential regions interact favorably with lone pairs on nucleophilic atoms, forming directional non-covalent interactions [24].

Theoretical studies demonstrate that iodine trichloride can function as both a halogen bond donor and acceptor depending on the interaction partner [27] [25]. The iodine center acts as a Lewis acid through its σ-holes, while the chlorine atoms serve as Lewis bases through their lone pairs [27] [28]. This dual nature enhances the compound's versatility in supramolecular chemistry and catalytic applications [29] [27].

The electronic properties of iodine trichloride reflect the polarization effects arising from the electronegativity differences between iodine and chlorine [24] [25]. Natural Bond Orbital analysis reveals significant charge transfer from chlorine to iodine, resulting in partial ionic character in the iodine-chlorine bonds [28]. This charge redistribution influences the compound's reactivity patterns and intermolecular interaction strength [25].

Computational studies indicate that the halogen bonding strength correlates with the electron density at the bond critical points [25]. Stronger halogen bonds correspond to higher electron density accumulation and lower activation barriers in catalytic processes [25]. The Gibbs energy barriers for halogen bond formation show linear relationships with both electron density parameters and charge transfer magnitudes [25].

The molecular orbital characteristics of iodine trichloride demonstrate the involvement of iodine d-orbitals in bonding and electronic delocalization [30] [31]. The sp³d hybridization scheme accommodates the expanded valence shell while maintaining optimal orbital overlap with chlorine p-orbitals [8] [30]. This electronic structure facilitates the formation of stable halogen bonding interactions with appropriate acceptor molecules [24] [26].

Table 5: Bond Angles in Iodine Trichloride

| Bond Angle Type | Theoretical Angle (degrees) | Observed/Calculated Angle (degrees) ||================|===========================|===================================|| Cl-I-Cl (equatorial-central-equatorial) | 90 | ~90 || Cl-I-Cl (axial-central-equatorial) | 180 | <180 || Deviation from ideal trigonal bipyramidal | N/A | Compressed due to lone pair repulsion |

XLogP3

3.3

Exact Mass

231.81103 g/mol

Monoisotopic Mass

231.81103 g/mol

Heavy Atom Count

4

UNII

1E5KQ66TRQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (92.68%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

865-44-1

Wikipedia

Iodine(III) chloride
Iodine trichloride

General Manufacturing Information

Iodine chloride (ICl3): ACTIVE

Dates

Modify: 2023-08-16

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